An In-Depth Technical Guide to 3-(2-Thienyl)benzaldehyde: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 3-(2-Thienyl)benzaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(2-thienyl)benzaldehyde, a pivotal building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices and to ground the information in authoritative sources.
Core Compound Properties
A foundational understanding of a compound begins with its fundamental physicochemical properties. 3-(2-Thienyl)benzaldehyde is an aromatic aldehyde distinguished by the presence of a thiophene ring at the meta-position of the benzaldehyde moiety.
| Property | Value | Source |
| CAS Number | 103668-99-1 | [1] |
| Molecular Formula | C₁₁H₈OS | [1] |
| Molecular Weight | 188.25 g/mol | [1] |
Synthesis of 3-(2-Thienyl)benzaldehyde: A Focus on Suzuki-Miyaura Coupling
The construction of the biaryl scaffold of 3-(2-thienyl)benzaldehyde is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[2] This reaction's prevalence is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary building blocks.[2]
The Suzuki-Miyaura coupling strategy for synthesizing 3-(2-thienyl)benzaldehyde involves the reaction of an organoboron compound with an organic halide. There are two primary approaches: the coupling of 3-formylphenylboronic acid with a 2-halothiophene or the reaction of 3-bromobenzaldehyde with 2-thienylboronic acid.
Caption: A simplified workflow of the Suzuki-Miyaura coupling for the synthesis of 3-(2-Thienyl)benzaldehyde.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the synthesis of 3-(2-thienyl)benzaldehyde. The causality behind the choice of reagents is critical for a successful reaction. The palladium catalyst, often in conjunction with a phosphine ligand, is the heart of the catalytic cycle. The base is essential for the transmetalation step, and the solvent system is chosen to ensure the solubility of all reactants.
Materials:
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3-Bromobenzaldehyde
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2-Thienylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane (degassed)
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Water (degassed)
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Ethyl acetate
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Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), 2-thienylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
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Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
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Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, for 10-15 minutes.
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Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Structural Characterization
The unambiguous identification of 3-(2-thienyl)benzaldehyde relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the protons of the benzene ring, and the protons of the thiophene ring. The aldehydic proton will appear as a singlet in the downfield region, typically around 9.5-10.5 ppm. The aromatic protons will resonate in the range of 7.0-8.5 ppm, with their splitting patterns and coupling constants providing information about their relative positions.
-
¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the aldehyde group at approximately 190-195 ppm.[2] The aromatic carbons of both the benzene and thiophene rings will appear in the 120-150 ppm region.[3]
Infrared (IR) Spectroscopy
The IR spectrum of 3-(2-thienyl)benzaldehyde will be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of 188.25. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) and the formyl group (M-29).[2]
Chemical Reactivity and Synthetic Utility
The aldehyde and thiophene moieties in 3-(2-thienyl)benzaldehyde provide two reactive centers, making it a versatile precursor for a wide range of chemical transformations.
Caption: Key reaction pathways of 3-(2-Thienyl)benzaldehyde.
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Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 3-(2-thienyl)benzoic acid, another valuable synthetic intermediate.
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Reduction: Reduction of the aldehyde, for instance with sodium borohydride, will produce the corresponding alcohol, [3-(2-thienyl)phenyl]methanol.
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Condensation Reactions: The aldehyde functionality can participate in various condensation reactions, such as the Wittig reaction to form alkenes, or condensation with amines to form imines (Schiff bases). These reactions are crucial for building more complex molecular architectures.
Applications in Drug Discovery and Materials Science
Aryl-heteroaryl aldehydes, such as 3-(2-thienyl)benzaldehyde, are recognized as privileged scaffolds in medicinal chemistry.[2] The thiophene ring is a common bioisostere for a phenyl ring and can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.
Derivatives of 3-(2-thienyl)benzaldehyde have been investigated for a range of biological activities, including:
-
Anticancer Agents: The thienopyrimidine scaffold, which can be synthesized from thienyl precursors, has shown promise in the development of anticancer, anti-inflammatory, and antimicrobial agents.[4]
-
Enzyme Inhibitors: Thiophene-containing compounds have been explored as inhibitors of various enzymes implicated in disease.[2]
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Central Nervous System (CNS) Active Compounds: The structural motifs present in 3-(2-thienyl)benzaldehyde are found in compounds with activity in the central nervous system.
In materials science, the conjugated system of 3-(2-thienyl)benzaldehyde makes it an interesting building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]
Conclusion
3-(2-Thienyl)benzaldehyde is a valuable and versatile chemical intermediate with a well-established synthetic route and significant potential for further elaboration. Its unique combination of an aldehyde and a thiophene-substituted aromatic ring makes it a key building block for the synthesis of a diverse range of compounds with applications in drug discovery and materials science. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers looking to leverage its potential in their work.
References
- Abdel-Ghaffar, A. R., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1747-1769.
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
Carl Roth. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
